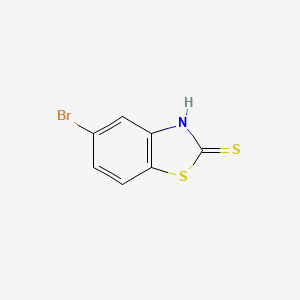

5-Bromo-2-mercaptobenzothiazole

説明

5-Bromo-2-mercaptobenzothiazole is a derivative of 2-mercaptobenzothiazole (MBT), which is a compound that has been studied for various applications, including as a matrix for lipid analysis in mass spectrometry and as a precursor for pharmaceutical synthesis. MBT derivatives have been shown to possess biological activity and have potential uses in medicinal chemistry.

Synthesis Analysis

The synthesis of MBT derivatives can be approached through different routes. For instance, the synthesis of 2-mercapto-5-methoxybenzimidazole, a related compound, has been explored through three different synthetic pathways, with varying yields . This highlights the importance of optimizing synthetic methods to achieve the best possible yield for such compounds. Although the specific synthesis of 5-Bromo-2-mercaptobenzothiazole is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of MBT derivatives is characterized by the presence of a benzothiazole ring, which is a fused aromatic ring system containing both sulfur and nitrogen atoms. This structure is pivotal for the biological activity of these compounds. The presence of substituents, such as bromine or methoxy groups, can significantly alter the chemical properties and biological activities of these molecules .

Chemical Reactions Analysis

MBT and its derivatives participate in various chemical reactions due to their reactive thiol (–SH) group. This functional group can be involved in the formation of adducts, as seen with the use of MBT as a matrix for mass spectrometry, where it forms adducts with cesium to improve the detection of lipid species . The reactivity of the thiol group also allows for further chemical modifications, which can be exploited in the synthesis of more complex molecules with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of MBT derivatives, such as 5-Bromo-2-mercaptobenzothiazole, are influenced by their molecular structure. MBT itself has been noted for its low vapor pressure, low acidity, and the ability to form small crystals, which are advantageous for its use in mass spectrometry . These properties are likely to be altered in its brominated derivative due to the presence of the bromine atom, which could affect its volatility, acidity, and crystalline behavior. The specific physical and chemical properties of 5-Bromo-2-mercaptobenzothiazole would need to be determined experimentally.

科学的研究の応用

-

Pharmaceutical Chemistry

- Application : 2-Mercaptobenzothiazoles, including 5-Bromo-2-mercaptobenzothiazole, are reported for their antimicrobial and antifungal activities . They are also known to possess antitubercular, anti-inflammatory, antitumor, amoebic, antiparkinsonian, anthelmintic, antihypertensive, antihyperlipidemic, antiulcer, chemoprotective, and selective CCR3 receptor antagonist activity .

- Methods : These compounds are typically synthesized in a laboratory setting and then tested in vitro (in a controlled lab environment rather than in a living organism) for their biological activities .

- Results : These compounds have shown promising results in inhibiting several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases .

-

Medicinal Chemistry

- Application : Benzothiazole derivatives, including 5-Bromo-2-mercaptobenzothiazole, have shown potential as antibacterial agents .

- Methods : These compounds are synthesized and their structure-activity relationship (SAR) and mechanism of action are studied . They are tested against various bacterial strains in vitro .

- Results : Benzothiazole derivatives have shown to inhibit several bacterial enzymes, displaying antibacterial activity .

-

Carbonic Anhydrase Inhibitors

- Application : 2-Mercaptobenzothiazoles, including 5-Bromo-2-mercaptobenzothiazole, have been studied as potential carbonic anhydrase inhibitors .

- Methods : These compounds are synthesized and their inhibitory activity against carbonic anhydrase is tested .

- Results : The binding of these molecules in the active site of carbonic anhydrase is associated with their inhibitory potency .

-

Antibacterial Agents

- Application : Some 2-mercaptobenzothiazole derivatives have shown good antibacterial activity, similar to the reference compound gentamicin .

- Methods : These compounds are synthesized and their antibacterial activity is tested against various bacterial strains .

- Results : Certain derivatives have shown good zone of inhibition (ZOI = 9–11 mm) against B. subtilis and S. aureus .

-

Antifungal Agents

-

Antitumor Agents

- Application : 2-Mercaptobenzothiazoles, including 5-Bromo-2-mercaptobenzothiazole, have been studied for their antitumor activities .

- Methods : These compounds are synthesized and their antitumor activity is tested in vitro .

- Results : These compounds have shown promising results in inhibiting tumor growth .

将来の方向性

Benzothiazoles, including 2-mercaptobenzothiazoles, are biologically active and industrially demanded compounds . They are attracting great interest from researchers for drug design due to their high biological and pharmacological activity . The development of new drugs and materials and new synthetic approaches and patterns of reactivity may be useful for future research .

特性

IUPAC Name |

5-bromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHQGCOLOHTELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402949 | |

| Record name | 5-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-mercaptobenzothiazole | |

CAS RN |

71216-20-1 | |

| Record name | 5-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

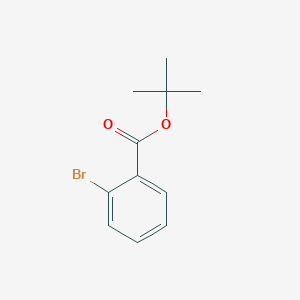

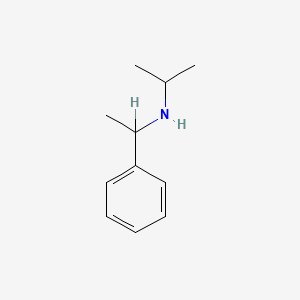

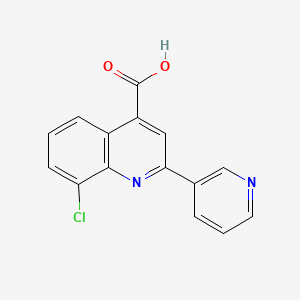

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)

![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)

![4-allyl-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275595.png)